6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a methoxy-substituted dihydropyridazinone core.
Preparation Methods
The synthesis of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the piperazine ring: This step involves the reaction of appropriate amines with acetylating agents to form the acetylpiperazine intermediate.
Introduction of the fluorophenyl group: This is achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with the piperazine intermediate.
Construction of the dihydropyridazinone core: This step involves cyclization reactions, often using methoxy-substituted precursors and suitable cyclizing agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(3-(4-acetylpiperazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one: This compound shares the piperazine and fluorophenyl groups but differs in the core structure.
N-Descyclopropanecarbonyl N-Acetyl Olaparib: This compound is related in terms of the piperazine and acetyl groups but has a different overall structure and application.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O4/c1-12(24)21-7-9-22(10-8-21)18(26)17-15(27-2)11-16(25)23(20-17)14-5-3-13(19)4-6-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSIDRYYIUVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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